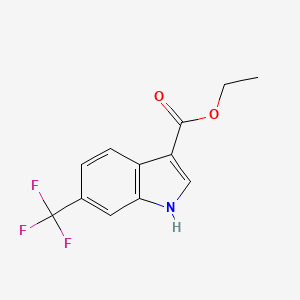

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC15913397

Molecular Formula: C12H10F3NO2

Molecular Weight: 257.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10F3NO2 |

|---|---|

| Molecular Weight | 257.21 g/mol |

| IUPAC Name | ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-6-16-10-5-7(12(13,14)15)3-4-8(9)10/h3-6,16H,2H2,1H3 |

| Standard InChI Key | KHBFDHBBGJZYDG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate belongs to the indole carboxylate family, characterized by a bicyclic aromatic system fused with a pyrrole ring. Key features include:

-

Trifluoromethyl (-CF₃) group: Positioned at the 6th carbon of the indole ring, this electron-withdrawing group enhances metabolic stability and modulates electronic properties .

-

Ethyl ester (-COOEt): Located at the 3rd carbon, this functional group improves solubility and serves as a synthetic handle for further derivatization .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀F₃NO₂ | |

| Molecular Weight | 257.21 g/mol | |

| Purity | ≥95% | |

| Physical Form | Solid | |

| Storage Conditions | Sealed, room temperature |

Spectroscopic Characterization

While direct NMR data for this compound are unavailable in the provided sources, analogous structures such as ethyl 4-(trifluoromethyl)-1H-indole-3-carboxylate exhibit characteristic peaks:

-

¹H NMR: Aromatic protons appear between δ 7.0–8.5 ppm, with the ethyl ester group showing a quartet at δ 4.3–4.5 ppm (CH₂) and a triplet at δ 1.3–1.5 ppm (CH₃) .

-

¹³C NMR: The carbonyl carbon of the ester resonates near δ 166 ppm, while the CF₃ group’s carbon appears as a quartet (δ ~120 ppm, J = 357–359 Hz) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate typically involves:

-

Indole Ring Formation: Utilizing Fischer indole synthesis or transition-metal-catalyzed cyclization to construct the indole core .

-

Trifluoromethylation: Introducing the CF₃ group via electrophilic substitution or cross-coupling reactions with trifluoromethylating agents like TMSCF₃ .

-

Esterification: Reacting the indole-3-carboxylic acid with ethanol in the presence of acid catalysts .

Key Challenges:

-

Regioselectivity: Ensuring precise placement of the CF₃ group at the 6-position requires careful control of reaction conditions .

-

Purification: The compound’s low polarity necessitates chromatographic separation using ethyl acetate/petroleum ether mixtures .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

-

Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .

Spectroscopic Data (Inferred)

| Technique | Key Signals |

|---|---|

| IR | ν(CO) ≈ 1700 cm⁻¹; ν(C-F) ≈ 1100–1200 cm⁻¹ |

| MS (ESI) | m/z 257.21 [M+H]⁺ |

Chemical Reactivity and Applications

Reactivity Profile

-

Nucleophilic Substitution: The ethyl ester undergoes hydrolysis to carboxylic acids under acidic or basic conditions .

-

Electrophilic Aromatic Substitution: The indole’s 2- and 4-positions remain reactive for further functionalization .

Pharmaceutical Applications

While direct studies on this compound are sparse, structurally related indole carboxylates exhibit:

-

Anticancer Activity: Inhibition of kinase enzymes involved in tumor proliferation .

-

Antimicrobial Properties: Disruption of bacterial cell wall synthesis .

Recent Research and Future Directions

Advances in Synthesis

Recent methods focus on improving regioselectivity using selenium-based ylides or rhodium catalysts . For example, Rh₂(esp)₂-catalyzed reactions achieve yields up to 45% for related trifluoromethylindoles .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume